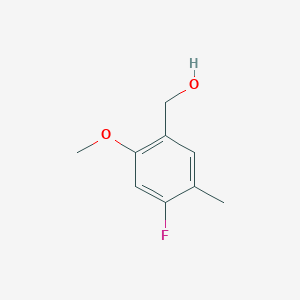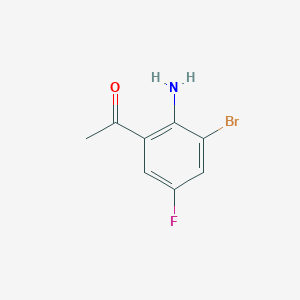
1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-bromo-3-fluorobenzaldehyde with a suitable ketone under acidic or basic conditions . The reaction typically proceeds through a condensation mechanism, followed by purification steps such as recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Amino-5-bromo-3-fluorophenyl)ethan-1-one
- 2-Amino-1-(2-bromo-3-fluorophenyl)ethan-1-ol
- 1-(5-Bromo-2-fluorophenyl)ethan-1-one
Uniqueness: 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
1-(2-amino-3-bromo-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3 |
InChI Key |
KNSFRIUYYLOFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


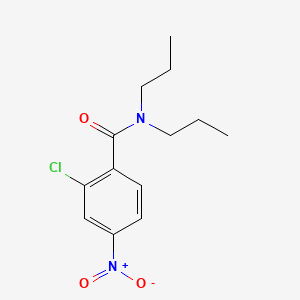
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
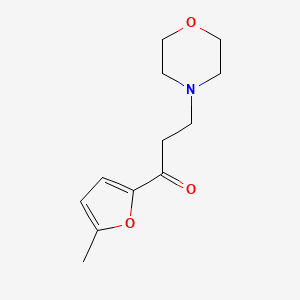
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B15205659.png)

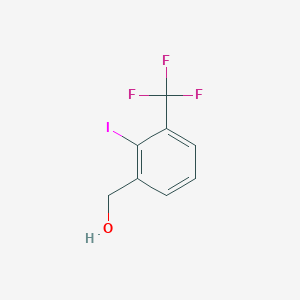
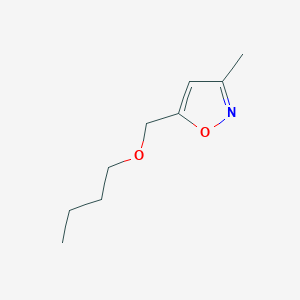
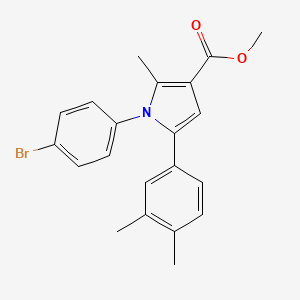
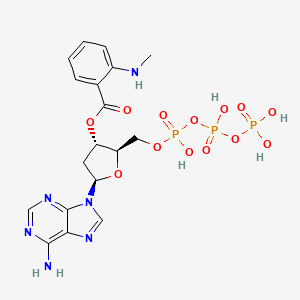

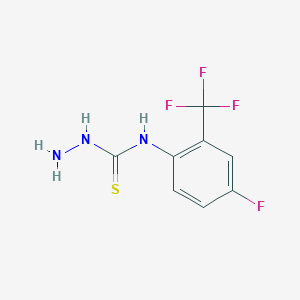
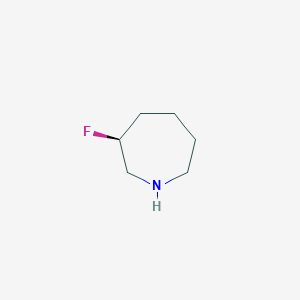
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
